molecular formula C13H15ClO5 B7990613 O1-[2-(3-Chloro-6-methoxyphenyl)ethyl] O2-ethyl oxalate

O1-[2-(3-Chloro-6-methoxyphenyl)ethyl] O2-ethyl oxalate

Cat. No.: B7990613
M. Wt: 286.71 g/mol
InChI Key: VJSPPCUOZOGAGZ-UHFFFAOYSA-N
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Description

O1-[2-(3-Chloro-6-methoxyphenyl)ethyl] O2-ethyl oxalate is a chemical compound with a complex structure that includes a chloro-methoxyphenyl group and an oxalate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-[2-(3-Chloro-6-methoxyphenyl)ethyl] O2-ethyl oxalate typically involves the reaction of 3-chloro-6-methoxyphenylethyl alcohol with oxalyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The resulting intermediate is then reacted with ethanol to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

O1-[2-(3-Chloro-6-methoxyphenyl)ethyl] O2-ethyl oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxalate ester into alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

O1-[2-(3-Chloro-6-methoxyphenyl)ethyl] O2-ethyl oxalate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce oxalate ester groups into molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of O1-[2-(3-Chloro-6-methoxyphenyl)ethyl] O2-ethyl oxalate involves its interaction with molecular targets such as enzymes or receptors. The chloro-methoxyphenyl group can bind to specific sites on proteins, altering their activity. The oxalate ester moiety may also participate in hydrogen bonding or other interactions that influence the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • O1-[2-(3-Chloro-4-methoxyphenyl)ethyl] O2-ethyl oxalate
  • O1-[2-(3-Chloro-5-methoxyphenyl)ethyl] O2-ethyl oxalate
  • O1-[2-(3-Chloro-6-methoxyphenyl)ethyl] O2-methyl oxalate

Uniqueness

O1-[2-(3-Chloro-6-methoxyphenyl)ethyl] O2-ethyl oxalate is unique due to the specific positioning of the chloro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This compound’s distinct structure allows for targeted interactions in various applications, making it a valuable tool in scientific research.

Properties

IUPAC Name

2-O-[2-(5-chloro-2-methoxyphenyl)ethyl] 1-O-ethyl oxalate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO5/c1-3-18-12(15)13(16)19-7-6-9-8-10(14)4-5-11(9)17-2/h4-5,8H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSPPCUOZOGAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)OCCC1=C(C=CC(=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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